molecular formula C19H11N3O4 B12938591 4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide CAS No. 55447-62-6

4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide

Cat. No.: B12938591
CAS No.: 55447-62-6
M. Wt: 345.3 g/mol
InChI Key: LWDURYVVHKKYDL-UHFFFAOYSA-N
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Description

4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide is a complex organic compound that features a naphthamide core with a formyl and hydroxy group, as well as an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide typically involves multi-step organic reactions. One common approach is to start with the naphthamide core and introduce the formyl and hydroxy groups through selective functionalization reactions. The imidazole moiety can be introduced via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the formyl group would produce an alcohol.

Scientific Research Applications

4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s imidazole moiety is of interest for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide exerts its effects is largely dependent on its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-3-hydroxy-2-naphthamide: Lacks the imidazole moiety, which may reduce its biological activity.

    3-Hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide:

    4-Formyl-2-naphthamide: Lacks both the hydroxy and imidazole groups, significantly altering its chemical properties.

Uniqueness

4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide is unique due to the presence of both the formyl and hydroxy groups, as well as the imidazole moiety

Properties

CAS No.

55447-62-6

Molecular Formula

C19H11N3O4

Molecular Weight

345.3 g/mol

IUPAC Name

4-formyl-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C19H11N3O4/c23-9-14-12-4-2-1-3-10(12)7-13(17(14)24)18(25)20-11-5-6-15-16(8-11)22-19(26)21-15/h1-9,24H,(H,20,25)

InChI Key

LWDURYVVHKKYDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C=O)O)C(=O)NC3=CC4=NC(=O)N=C4C=C3

Origin of Product

United States

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